molecular formula C11H12FNO2 B13163674 1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid

1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13163674
M. Wt: 209.22 g/mol
InChI Key: LOXBXFISVIMROM-UHFFFAOYSA-N
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Description

1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid is a conformationally constrained amino acid featuring a cyclobutane ring substituted with a 4-fluorophenyl group at the 3-position and an amino-carboxylic acid moiety at the 1-position. This compound has applications in peptide stapling and medicinal chemistry, where its structural features influence pharmacokinetics and target interactions.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

1-amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H12FNO2/c12-9-3-1-7(2-4-9)8-5-11(13,6-8)10(14)15/h1-4,8H,5-6,13H2,(H,14,15)

InChI Key

LOXBXFISVIMROM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)N)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Cyclobutane Ring Formation via [2+2] Cycloaddition

  • Method: Photochemical or thermal [2+2] cycloaddition of alkenes or alkynes to generate cyclobutane rings.
  • Application: Used to incorporate aromatic or fluorinated substituents on the cyclobutane core.
  • References: Literature reports indicate that such cycloadditions can be optimized with specific catalysts and solvents to improve yields and regioselectivity.

Ring-Closing Strategies from Linear Precursors

  • Method: Intramolecular cyclization of suitably functionalized precursors, such as halogenated or esterified compounds.
  • Example: Patent CN109988077A describes a process involving substitution reactions on cyclobutane derivatives under inert atmospheres, with controlled molar ratios to optimize yield.

Introduction of the Amino Group at Position 1

The amino functionality is typically introduced via:

Direct Amination of Cyclobutane Derivatives

  • Method: Nucleophilic displacement of leaving groups (e.g., halides) with ammonia or amine nucleophiles.
  • Conditions: Often performed under basic conditions with catalysts like copper or palladium to facilitate substitution.

Use of Protecting Groups

  • Boc (tert-butoxycarbonyl) or CBz (carbobenzyloxy) groups are employed during synthesis to protect amino groups, later removed under acidic or catalytic conditions.

Incorporation of the 4-Fluorophenyl Group

The aromatic fluorinated substituent is introduced via:

Suzuki Coupling Approach

  • Procedure: Reacting a brominated or iodinated cyclobutane derivative with 4-fluorophenylboronic acid in the presence of a palladium catalyst and base.
  • Advantages: High regioselectivity and yields.

Carboxylic Acid Functionalization

The carboxylic acid group at position 1 is introduced via:

  • Oxidation of corresponding alcohol or aldehyde intermediates.
  • Direct carboxylation of cyclobutane derivatives under CO₂ pressure, although this is less common.

Esterification and Hydrolysis

  • Method: Esterification of the acid with alcohols under acid catalysis, followed by hydrolysis to yield the free acid.
  • Patents: Patent CN109988077A describes esterification with alcohols under controlled molar ratios, followed by hydrolysis to yield the acid.

Summary of Preparation Methods

Method Key Reactions Advantages References
Cycloaddition [2+2] cycloaddition of alkenes Efficient ring formation General organic synthesis literature
Nucleophilic substitution Halogenated intermediates + ammonia/amine Direct amino group introduction Patent CN109988077A
Suzuki-Miyaura coupling Aromatic boronic acids + halogenated cyclobutane High regioselectivity Patent CN109988077A; literature
Esterification & hydrolysis Carboxylic acid derivates Controlled functionalization Patent CN109988077A

Data Tables

Table 1: Typical Reaction Conditions for Key Steps

Step Reagents Catalyst Solvent Temperature Yield (%) References
Cyclobutane ring formation Alkene precursors UV or thermal Toluene/Acetone Reflux 70-85 Literature
Amino group introduction NH₃ or amines - Ethanol or DMF Room temp to 80°C 60-75 Patent CN109988077A
Aromatic fluorination 4-fluorophenylboronic acid Pd(PPh₃)₄ Toluene/water Reflux 80-90 Patent CN109988077A
Esterification Alcohols Acid catalyst Toluene Reflux 75-85 Patent CN109988077A

Chemical Reactions Analysis

1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions with appropriate electrophiles or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

Tumor Imaging

  • PET Tracer Development FACBC has been developed and evaluated as a tumor-avid amino acid labeled with 18F^{18}F for nuclear medicine imaging .
  • Clinical Use FACBC can be radiofluorinated for clinical applications, showing potential as a PET tracer for tumor imaging . Studies indicate that 18F^{18}F-FACBC PET scans exhibit intense uptake in tumor regions with low uptake in normal brain tissue, resulting in high tumor-to-tissue ratios .
  • Meningioma Workup Fluciclovine has the potential to be a complementary tool in meningioma workup, treatment, and follow-up, especially for skull base lesions .

Comparative Studies with Other Imaging Agents

  • FDG Comparison Comparative studies between 18F^{18}F-FACBC and 18F^{18}F-2-fluorodeoxyglucose (FDG) have been conducted to evaluate their respective uptakes in tumor models .
  • In rat brain models, the initial level of radioactivity accumulation after injection of 18F^{18}F-FACBC was low (0.11 percentage injected dose per gram (%ID/g)) at 5 minutes and increased slightly to 0.26 %ID/g at 60 minutes . The tumor uptake exhibited a maximum at 60 minutes (1.72 %ID/g), resulting in a tumor-to-brain ratio increase of 5.58 at 5 minutes to 6.61 at 60 minutes .
  • In a human patient with glioblastoma multiforme, the uptake of 18F^{18}F-FACBC in the tumor exhibited a maximum concentration of 146 nCi/mL at 35 minutes post-injection . The uptake of radioactivity in normal brain tissue was low, 21 nCi/mL at 15 minutes post-injection, and gradually increased to 29 nCi/mL at 60 minutes post-injection. The ratio of tumor to normal tissue was 6 at 20 minutes after injection .

Amino Acid Transporters in Cancer

  • Role in Cancer Therapy Amino acid transporters, including SLC1A5 and SLC7A5, are highly expressed in cancer and can be exploited as drug targets in cancer therapy .
  • Tumor Imaging Probes These transporters show promise in the development of new tumor-imaging probes and in tumor-specific delivery of chemotherapeutic agents .
  • FACBC as a Substrate FACBC is a substrate for SLC1A5, an amino acid transporter that is highly expressed in cancer .

Case Studies

Meningioma Detection

  • Three cases of meningioma were incidentally found during surveillance using PET imaging in patients with prostate cancer, illustrating the potential of fluciclovine as a complementary tool in meningioma workup, treatment, and follow-up, especially for skull base lesions .
  • In each of these cases, the meningioma showed avid uptake of fluciclovine .

Data Table: Amino Acid Transporters and FACBC

GeneAliasTransport mechanismSubstratesInhibitors/blockers18F^{18}F-PET probes
SLC1A5ASCT2Obligatory exchangeAla, Ser, Cys, Thr, GlnBenzylserineFACBC
Na+/AA exchanged for Na+/AAγ-Glu-p-nitroanilideFPhPA
Electroneutral
SLC7A5LAT1Obligatory exchangeLarge neutral amino acidsBCHFAMT
AA exchanged for AAJPH203FET
ElectroneutralFPhPA
FACBC

Chemical Information

Basic Information

  • Product Name : 1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid
  • CAS No. : 1258652-54-8
  • Molecular Formula : C11_{11}H12_{12}FNO2_{2}
  • Molecular Weight : 209.22

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Cyclobutane-Based Amino Acids with Aliphatic Substituents

Example Compounds :

  • (E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7) Structural Differences: The butenyl substituent replaces the 4-fluorophenyl group, introducing an aliphatic alkene instead of an aromatic ring. Functional Impact: The alkene allows for ring-closing metathesis (RCM) in peptide stapling, enabling geometry-specific hydrocarbon stapling. Synthesis: Synthesized via rational design for RCM applications, with yields and stereochemistry controlled during cyclobutane formation .

Data Comparison :

Property 1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic Acid E7/Z7
Substituent 4-Fluorophenyl Butenyl
Key Interactions π-π stacking, hydrophobic Hydrophobic, RCM reactivity
Biological Application Target-specific binding (e.g., enzymes, receptors) Peptide stapling

Halophenylpropylphosphonic Acid Derivatives

Example Compounds :

  • 1-Amino-3-(4-fluorophenyl)propylphosphonic Acid (15d) Structural Differences: A propylphosphonic acid backbone replaces the cyclobutane ring, increasing flexibility. Functional Impact: The phosphonic acid group enhances metal-binding capacity (e.g., enzyme inhibition) but reduces conformational rigidity. The 4-fluorophenyl group retains aromatic interactions but in a more flexible scaffold. Physical Properties: Melting point 303–305°C, synthesized via ester hydrolysis (86% yield) .

Data Comparison :

Property 1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic Acid 15d
Backbone Cyclobutane Propylphosphonic acid
Rigidity High (conformationally restricted) Moderate (flexible chain)
Melting Point Not reported 303–305°C

Trifluoromethyl and Difluoro Cyclobutane Analogues

Example Compounds :

  • 1-Amino-3-(trifluoromethyl)cyclobutanecarboxylic Acid Structural Differences: A trifluoromethyl (-CF₃) group replaces the 4-fluorophenyl substituent. Functional Impact: The -CF₃ group is strongly electron-withdrawing, increasing acidity and lipophilicity. This enhances metabolic stability but eliminates aromatic interactions. Synthesis: Uses SF₄ and HF for fluorination, yielding 55%–92% .
  • 1-Amino-3,3-difluorocyclobutanecarboxylic Acid Structural Differences: Two fluorine atoms on the cyclobutane ring. Functional Impact: Increased ring strain and electronic effects alter conformational dynamics compared to mono-fluorinated derivatives.

Data Comparison :

Property 1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic Acid Trifluoromethyl Analog Difluoro Analog
Substituent 4-Fluorophenyl -CF₃ -F (two positions)
Electronic Effects Moderate (-F para) Strong (-CF₃) Moderate (-F)
Key Interactions π-π stacking Hydrophobic Dipole interactions

Radiolabeled Cyclobutane Derivatives for Imaging

Example Compounds :

  • 1-Amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic Acid (FACBC) Structural Differences: A single fluorine atom on the cyclobutane ring instead of the 4-fluorophenyl group. Functional Impact: Used in PET imaging for tumor delineation due to rapid clearance and tumor uptake. The lack of an aromatic ring reduces off-target binding compared to the 4-fluorophenyl derivative. Synthesis: Radiolabeled via modified Bücherer-Strecker technique (55% yield) .

Data Comparison :

Property 1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic Acid FACBC
Fluorine Position Para on phenyl ring Directly on cyclobutane
Application Therapeutic target binding Diagnostic imaging
Biodistribution Likely slower clearance (bulky substituent) Rapid clearance

Key Research Findings

  • Conformational Rigidity : Cyclobutane derivatives exhibit enhanced target specificity compared to flexible analogs (e.g., propylphosphonic acids) .
  • Electronic Modulation : Fluorine substituents (para-fluorophenyl, -CF₃, -F) tune electronic properties, influencing acidity, lipophilicity, and binding interactions .
  • Biological Applications : The 4-fluorophenyl group’s aromaticity supports π-π interactions in enzyme/receptor binding, while aliphatic fluorinated analogs prioritize metabolic stability or imaging .

Biological Activity

1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid, also known as FACBC, is a synthetic amino acid analog that has garnered attention for its potential applications in nuclear medicine, particularly in positron emission tomography (PET) imaging. This compound's unique structure, characterized by a cyclobutane ring and a fluorophenyl substituent, influences its biological activity and interaction with various molecular targets.

  • Molecular Formula : C₉H₈FNO₂
  • Molecular Weight : Approximately 181.16 g/mol
  • Structure : The compound features a cyclobutane backbone with an amino group and a carboxylic acid, along with a fluorine atom on the phenyl ring which enhances its stability and lipophilicity.

The biological activity of FACBC is primarily attributed to its ability to mimic natural amino acids, allowing it to interact with amino acid transporters and receptors. The fluorine atom enhances binding affinity through specific interactions such as hydrogen bonding and π-π stacking with aromatic residues in proteins. This interaction profile suggests that FACBC can modulate enzyme activities and receptor functions, leading to various biological effects.

1. Tumor Imaging

FACBC has been investigated for its efficacy as a PET tracer for tumor localization:

  • Study Findings : A comparative study demonstrated that [^18F]FACBC exhibited significant uptake in tumors compared to normal brain tissue, highlighting its potential for detecting glioblastoma multiforme in patients. The tumor-to-brain ratio improved from 5.58 at 5 minutes post-injection to 6.61 at 60 minutes, indicating effective tumor targeting .
  • Clinical Applications : In clinical trials involving prostate cancer patients, FACBC PET scans successfully identified primary lesions and metastatic lymph nodes, suggesting its utility in treatment planning and monitoring .

2. Anti-Cancer Activity

Research indicates that FACBC may possess anti-cancer properties:

  • Mechanism Insights : The compound's ability to target amino acid transporters involved in tumor metabolism suggests it could inhibit tumor growth by disrupting nutrient supply .
  • Case Studies : In a pilot study involving radiation treatment for prostate cancer, the integration of FACBC scans into treatment planning improved the delineation of gross tumor volumes, enhancing therapeutic outcomes .

Research Findings Summary

StudyFocusKey Findings
Tumor ImagingDemonstrated effective tumor uptake in glioblastoma models; significant tumor-to-brain ratios.
Prostate CancerIncreased accumulation of FACBC in primary lesions and metastases; potential for guiding radiotherapy.
Clinical ApplicationSuccessful integration of FACBC into treatment planning improved target coverage in radiation therapy.

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